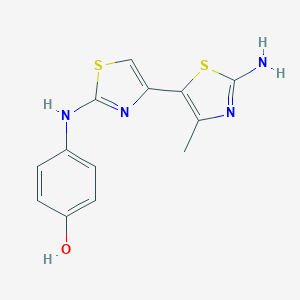
8-(dodecylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(dodecylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The purine ring system would contribute to the compound’s aromaticity, and the various substituents would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The purine ring might undergo substitution reactions, and the sulfanyl and carbonyl groups could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the purine ring could contribute to its aromaticity and stability, while the long dodecylsulfanyl chain could impact its solubility and lipophilicity .Orientations Futures
Propriétés
IUPAC Name |
8-dodecylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2S/c1-4-5-6-7-8-9-10-11-12-13-17-33-26-27-23-22(24(31)28-25(32)29(23)3)30(26)19-21-16-14-15-20(2)18-21/h14-16,18H,4-13,17,19H2,1-3H3,(H,28,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRUYOUESBGGCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B406878.png)

![4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406881.png)
![4-[5-(1-naphthyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406882.png)
![1-Bromo-17-(1-phenylethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406884.png)
![Octyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406886.png)
![4-{[(3-Iodophenyl)carbonyl]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenyl 3-iodobenzoate](/img/structure/B406888.png)
![Pentadecyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406890.png)
![2-(1,3-Benzoxazol-2-yl)-4-({[4-(ethyloxy)phenyl]carbonyl}amino)phenyl 4-(ethyloxy)benzoate](/img/structure/B406891.png)
![3-iodo-N-{4-[(pyridin-4-ylamino)carbonyl]phenyl}benzamide](/img/structure/B406892.png)
![N-[2-Methyl-5-(6-methyl-benzooxazol-2-yl)-phenyl]-2-nitro-benzamide](/img/structure/B406893.png)
![N-[4-Chloro-3-(5,6-dimethyl-benzooxazol-2-yl)-phenyl]-2-nitro-benzamide](/img/structure/B406896.png)
![N-[2-Methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-2-nitro-benzamide](/img/structure/B406897.png)
![N-[3-(5,7-Dimethyl-benzooxazol-2-yl)-phenyl]-2-nitro-benzamide](/img/structure/B406900.png)